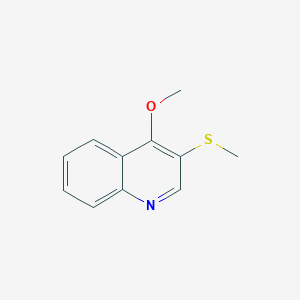

4-Methoxy-3-(methylsulfanyl)quinoline

Description

Properties

CAS No. |

83936-11-2 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

4-methoxy-3-methylsulfanylquinoline |

InChI |

InChI=1S/C11H11NOS/c1-13-11-8-5-3-4-6-9(8)12-7-10(11)14-2/h3-7H,1-2H3 |

InChI Key |

LVPMQPQQOULSGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)SC |

Origin of Product |

United States |

Preparation Methods

Skraup Synthesis with Post-Functionalization

The Skraup reaction remains a cornerstone for quinoline core formation. Starting from aniline derivatives, glycerol, and sulfuric acid, this method generates unsubstituted quinolines, which are subsequently functionalized. For 4-methoxy-3-(methylsulfanyl)quinoline, sequential alkylation and sulfuration are critical:

- Quinoline Core Formation : Aniline reacts with glycerol under acidic conditions to yield quinoline.

- Methoxy Introduction : Electrophilic substitution at position 4 using methylating agents (e.g., dimethyl sulfate) in the presence of alkoxide bases.

- Methylsulfanyl Incorporation : Thiolation at position 3 via nucleophilic substitution with methanethiol or disulfide reagents under basic conditions.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core | H₂SO₄, glycerol, 180°C | 60–75 | |

| O-Me | (CH₃O)₂SO₂, KOH/MeOH | 85–92 | |

| S-Me | CH₃SH, NaH/DMF | 70–78 |

Advantages : High functional group tolerance.

Limitations : Multi-step process with moderate overall yields (45–55%).

Friedländer Annulation with Pre-Substituted Precursors

The Friedländer method employs o-aminoaryl ketones and α-methylene ketones to construct the quinoline ring. For targeted substitution:

- Pre-Functionalized o-Aminoaryl Ketone : 4-Methoxy-3-nitroacetophenone is reduced to the amine.

- Cyclization : Reaction with methyl vinyl ketone in acidic media (e.g., HCl/EtOH) forms the quinoline backbone.

- Nitro-to-Methylsulfanyl Conversion : Catalytic hydrogenation followed by treatment with methanethiol.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | 88 | |

| Reduction | H₂/Pd-C, MeOH | 95 | |

| Thiolation | CH₃SH, CuI/DMSO | 80 |

Advantages : Direct regioselectivity for substituents.

Limitations : Requires pre-functionalized starting materials.

Nucleophilic Aromatic Substitution on Halogenated Intermediates

Halogenated quinolines serve as versatile intermediates. The protocol involves:

- 4-Methoxyquinoline-3-bromide Synthesis : Bromination of 4-methoxyquinoline using POBr₃.

- Methylsulfanyl Displacement : Reaction with sodium thiomethoxide (NaSMe) in DMF at 100°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | POBr₃, 110°C | 75 | |

| S-Me | NaSMe, DMF, 100°C | 82 |

Advantages : High-yielding, single-step functionalization.

Limitations : Handling of toxic brominating agents.

Oxidative Sulfurization of 3-Mercapto Derivatives

This method leverages sulfur-containing precursors:

- 3-Mercapto-4-methoxyquinoline Synthesis : Thiolation of 4-methoxyquinoline with thiourea/H₂SO₄.

- Methylation : Treatment with methyl iodide in NaOH/EtOH.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiolation | Thiourea, H₂SO₄ | 68 | |

| Methylation | CH₃I, NaOH/EtOH | 90 |

Advantages : Avoids harsh bromination conditions.

Limitations : Requires stoichiometric oxidants.

Continuous Flow Synthesis

Modern flow chemistry enables efficient multi-step synthesis:

- Acetylation : 4-Methoxyaniline → 4-methoxyacetanilide in MeOH/HCl.

- Nitration/Reduction : Sequential nitro group introduction and hydrogenation.

- Thiolation : Continuous reaction with methanethiol gas.

Key Data :

| Step | Reactor Type | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation | Microfluidic | 15 | 98 | |

| Nitration | Packed-bed | 30 | 87 | |

| Thiolation | Tubular | 45 | 85 |

Advantages : Scalable, reduced side reactions.

Limitations : High equipment costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

- Quinoline N-oxides

- Tetrahydroquinolines

- Substituted quinolines with various functional groups

Scientific Research Applications

4-Methoxy-3-(methylsulfanyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, as a selective glycine site antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and potentially alleviating symptoms of neurological disorders . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural Analogues with Sulfur-Containing Substituents

Thieno[2,3-b]quinoline Derivatives

Thieno[2,3-b]quinoline (e.g., compound 7 in ) shares a fused thiophene-quinoline system. Unlike 4-methoxy-3-(methylsulfanyl)quinoline, this derivative lacks a direct methylsulfanyl group but incorporates sulfur within the fused thiophene ring. Such structural differences lead to distinct pharmacological profiles; thienoquinolines are reported to exhibit antiviral and antitumor activities .

Sulfonamide and Sulfonyl Derivatives

- 4-Chloro-3-quinolinesulfonamides (): These derivatives feature sulfonamide (-SO₂NH₂) or sulfonyl (-SO₂-) groups at the 3-position. For example, 4-chloro-3-quinolinesulfonamide (4a) has two reactive chlorine atoms, enabling nucleophilic substitution reactions.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate (): This compound combines a sulfanyl group with fluorinated aryl substituents. The fluorobenzyl-sulfanyl moiety increases lipophilicity and metabolic stability compared to the simpler methylsulfanyl group in the target compound .

Aryl-Sulfanyl Derivatives

- 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (): This derivative features a 4-methoxyphenylsulfanyl group at the 3-position, similar to the target compound.

Methoxy-Substituted Quinoline Analogues

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline ()

This compound has multiple methoxy groups (3,4-dimethoxyphenyl and 6-methoxy) and a methyl group at the 3-position. Biological studies indicate antiparasitic activity, suggesting that methoxy positioning significantly impacts efficacy .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, )

The substitution of an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position contrasts with the methylsulfanyl group in the target compound. The amino group introduces basicity, which can influence pharmacokinetics such as absorption and distribution .

Halogen-Substituted Derivatives

- 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (): This derivative has a chlorine atom at the 4-position and ethyl/methyl groups. The chlorine atom increases electrophilicity, making the compound reactive toward nucleophilic attack, unlike the methoxy and methylsulfanyl groups in the target compound .

Piperazine- and Heterocyclic-Substituted Derivatives

Chloroquine and hydroxychloroquine () feature a piperazine ring at the 4-position. These derivatives exhibit antimalarial activity due to their ability to intercalate into DNA and inhibit heme detoxification. The absence of a heterocyclic side chain in 4-methoxy-3-(methylsulfanyl)quinoline limits direct comparison but highlights the role of substituent bulk in target engagement .

Key Comparative Data

Table 1: Physicochemical and Biological Properties of Selected Quinoline Derivatives

Mechanistic and Electronic Considerations

Computational studies () reveal that substituents like methoxy and methylsulfanyl alter the quinoline ring’s electron density. The methoxy group donates electrons via resonance, while the methylsulfanyl group exhibits weaker electron-donating effects via hyperconjugation. This electronic profile influences reactivity in cross-coupling reactions and interactions with biological targets .

Q & A

Q. Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in substitution steps .

- Catalysis : Bases like K₂CO₃ improve ether bond formation during methoxy group retention .

- Temperature Control : Low temperatures (−75°C) minimize side reactions in sensitive steps .

How can crystallographic data resolve structural ambiguities in 4-Methoxy-3-(methylsulfanyl)quinoline derivatives?

Advanced Structural Analysis

X-ray crystallography provides precise bond angles, dihedral angles, and intermolecular interactions. For example:

- Dihedral Angles : In related quinoline derivatives, dihedral angles between aromatic rings (e.g., 7.64°–8.34°) indicate near-coplanarity, influencing π-π stacking and biological target binding .

- Intermolecular Interactions : C–H⋯O hydrogen bonds form 3D networks, critical for stabilizing crystal structures .

Q. Contradiction Resolution

- Validation via Spectroscopy : Cross-reference NMR (e.g., δ 2.46–2.59 ppm for methylsulfanyl protons) and IR (e.g., 1733 cm⁻¹ for ester C=O) to confirm functional group integrity .

What methodological approaches are used to assess the bioactivity of 4-Methoxy-3-(methylsulfanyl)quinoline in pharmacological studies?

Q. Basic Screening Framework

- In Vitro Assays : Test inhibition of enzymes (e.g., phosphodiesterase 10A) using fluorescence-based activity assays .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values.

Q. Advanced Mechanism Elucidation

- Molecular Docking : Simulate binding to targets (e.g., PDE10A active site) to predict interactions between the methylsulfanyl group and cysteine residues .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

How do conflicting reports on quinoline derivative toxicity inform risk assessment for 4-Methoxy-3-(methylsulfanyl)quinoline?

Q. Basic Toxicity Profiling

Q. Advanced Contradiction Analysis

- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) to predict environmental persistence. For quinoline analogs, log Kow < 3 suggests low bioaccumulation .

- Metabolite Identification : Use HRMS to detect sulfoxide/sulfone metabolites, which may contribute to toxicity .

What strategies mitigate synthetic challenges in introducing the methylsulfanyl group at position 3 of the quinoline ring?

Q. Methodological Solutions

Q. Troubleshooting Data Discrepancies

- HPLC Purity Checks : Monitor reaction progress with C18 columns (UV detection at 254 nm) to isolate intermediates .

- Kinetic Studies : Compare reaction rates under varying pH (e.g., 7–9) to optimize nucleophilic attack efficiency .

How can computational modeling guide the design of 4-Methoxy-3-(methylsulfanyl)quinoline derivatives with enhanced selectivity?

Q. Advanced Computational Workflow

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity trends .

- MD Simulations : Analyze binding pocket residency times (e.g., >100 ns) to prioritize derivatives with stable target interactions .

Q. Validation Metrics

- Free Energy Calculations : Use MM-GBSA to estimate ΔG binding energies; values < −40 kcal/mol indicate high affinity .

What analytical techniques are critical for characterizing degradation products of 4-Methoxy-3-(methylsulfanyl)quinoline under oxidative conditions?

Q. Methodological Protocol

Q. Contradiction Management

- Isotope Labeling : Use ¹³C-labeled quinoline to trace degradation pathways and validate fragmentation patterns .

How do steric and electronic effects of the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Insights

- Steric Effects : The methylsulfanyl group at position 3 hinders ortho-directed electrophilic substitutions (e.g., nitration) due to steric bulk .

- Electronic Effects : The electron-donating methoxy group enhances nucleophilic aromatic substitution at position 4, while the methylsulfanyl group acts as a weak π-donor .

Q. Experimental Validation

- XPS Analysis : Measure sulfur 2p binding energy (~163 eV) to assess electron density changes during Pd-catalyzed couplings .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.